2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole
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Overview
Description
2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole is an organic compound that features a benzimidazole core with a cyclopent-2-en-1-ylmethyl substituent. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole typically involves the reaction of benzimidazole with cyclopent-2-en-1-ylmethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in anhydrous acetonitrile, where benzimidazole is deprotonated and subsequently reacts with the cyclopent-2-en-1-ylmethyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K₂CO₃.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive benzimidazole derivatives.
Mechanism of Action
The mechanism of action of 2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole is not well-documented. like other benzimidazole derivatives, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(cyclopent-2-en-1-yl)aniline: Similar in structure but with an aniline core instead of benzimidazole.
2-(cyclopent-2-en-1-yl)benzimidazole: Lacks the methyl group on the cyclopentene ring.
Uniqueness
2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole is unique due to the presence of both the benzimidazole core and the cyclopent-2-en-1-ylmethyl substituent, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-6-10(5-1)9-13-14-11-7-3-4-8-12(11)15-13/h1,3-5,7-8,10H,2,6,9H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINHJTKYDJQZFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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